molecular formula C8H9NO B12449358 4-Cyclopropyl-pyridine 1-oxide

4-Cyclopropyl-pyridine 1-oxide

Cat. No.: B12449358
M. Wt: 135.16 g/mol
InChI Key: YXJKPNWMVRQFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-pyridine 1-oxide is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an oxygen atom bonded to the nitrogen atom, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-pyridine 1-oxide typically involves the cyclopropylation of pyridine followed by oxidation. One common method includes the addition of cyclopropyl Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve scalable processes such as the use of continuous flow reactors. These methods ensure consistent product quality and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Cyclopropyl-pyridine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Pyridine N-oxide: Shares the N-oxide functional group but lacks the cyclopropyl substitution.

    4-Methyl-pyridine N-oxide: Similar structure with a methyl group instead of a cyclopropyl group.

    4-Phenyl-pyridine N-oxide: Contains a phenyl group at the 4-position instead of a cyclopropyl group.

Uniqueness: 4-Cyclopropyl-pyridine 1-oxide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-cyclopropyl-1-oxidopyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJKPNWMVRQFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.